benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic compound. Its intricate structure suggests a rich chemical behavior and a broad array of potential applications, spanning chemistry, biology, medicine, and industry. The compound's multi-ring structure and variety of functional groups make it a fascinating subject for scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
The compound’s anti-inflammatory activity has been evaluated, and it has shown promising results . The compound demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Result of Action
The result of the compound’s action is a reduction in inflammation. The compound inhibits the production of pro-inflammatory mediators, thereby reducing inflammation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic synthesis. Initial steps might include the formation of the benzo[d]thiazole core through a cyclization reaction. Following this, the addition of various substituents occurs via reactions like nucleophilic substitution, acylation, and reduction. Each reaction step requires specific conditions such as controlled temperature, pressure, and the use of catalysts or specific reagents.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates stringent control over reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesis may be employed to optimize the process. High-throughput methods and advanced purification techniques, including chromatography and crystallization, are crucial in the large-scale production of such a complex molecule.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form different oxidation products.
Reduction: : Employing reducing agents to yield reduced forms of the compound.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reductions. Solvents like dichloromethane and ethanol may be used under varying temperature conditions.
Major Products Formed
Major products of these reactions depend on the specific reaction conditions and the functional groups involved. Oxidation might yield more oxidized states of the compound, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone finds applications in:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Acts as a probe or ligand in biological assays to study enzyme functions or receptor interactions.
Medicine: : Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: : Utilized in material science for the development of advanced materials such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to benzo[d]thiazol-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone include other benzo[d]thiazole derivatives and tetrahydrocyclohepta[d]pyrimidin compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(16-20-12-3-1-2-4-15(12)23-16)21-10-5-6-14(21)11-8-18-9-19-13(11)7-10/h1-4,8-10,14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQYICBWPTJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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